molecular formula C13H16ClNO4 B1337222 n-Boc-n-methyl-4-chloroanthranilic acid CAS No. 886362-06-7

n-Boc-n-methyl-4-chloroanthranilic acid

Cat. No.: B1337222
CAS No.: 886362-06-7
M. Wt: 285.72 g/mol
InChI Key: LNTUNTBYAAXKKX-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry:

n-Boc-n-methyl-4-chloroanthranilic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology:

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. It is often employed in the development of proteomics research tools .

Medicine:

Its structural features make it a valuable scaffold for drug discovery .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in various industrial processes .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of n-Boc-n-methyl-4-chloroanthranilic acid typically involves the following steps:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Corresponding carboxylic acid derivatives

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted anthranilic acid derivatives

Comparison with Similar Compounds

    n-Boc-4-chloroanthranilic acid: Lacks the methyl group present in n-Boc-n-methyl-4-chloroanthranilic acid.

    n-Boc-n-methyl-anthranilic acid: Lacks the chlorine atom present in this compound.

    n-Boc-anthranilic acid: Lacks both the methyl group and the chlorine atom present in this compound.

Uniqueness:

This compound is unique due to the presence of both the methyl group and the chlorine atom on the anthranilic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTUNTBYAAXKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427444
Record name n-boc-n-methyl-4-chloroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-06-7
Record name 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-boc-n-methyl-4-chloroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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